7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound belonging to the class of pyrido-oxazines. It features a fused bicyclic structure containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties and potential applications in various fields. This compound is primarily studied for its biological activities and synthetic utility in organic chemistry.
7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can be classified as:
The synthesis of 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves several key methods:
The molecular structure of 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can be characterized by its unique bicyclic framework:
Crystallographic studies provide insights into the arrangement of atoms within the molecule, revealing bond lengths and angles that are crucial for understanding its reactivity and interaction with biological systems.
7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine participates in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with substituents on the rings.
The mechanism of action for compounds like 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine often involves:
Experimental data from biological assays can provide insights into the efficacy and potency of this compound against various pathogens or inflammatory conditions.
Relevant data from spectroscopic analyses (NMR, IR) can help confirm structural integrity and purity during synthesis.
7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has several scientific applications:
Research continues to expand on its utility across various scientific disciplines.
The systematic IUPAC name 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS Registry Number: 1198154-55-0) precisely defines the compound’s fused heterocyclic architecture and methylation site [5]. Its molecular formula is C₈H₁₀N₂O (molecular weight: 150.18 g/mol), with the SMILES notation CC1=CC2=C(N=C1)OCCN2 encoding the atomic connectivity [2]. The bicyclic system comprises a pyridine ring fused to an oxazine moiety, with fusion occurring between pyridine positions 2,3 and oxazine positions 5,6. This creates a planar pyridine unit connected to a non-planar, partially saturated 1,4-oxazine ring containing two sp³-hybridized carbon atoms (positions 2 and 3) [2] . The methyl substituent at position 7 resides on the pyridine ring, inducing electronic asymmetry that influences electron distribution across the π-conjugated system.
Table 1: Core Structural Identifiers of 7-Methyl-1H,2H,3H-Pyrido[2,3-b][1,4]Oxazine
Property | Value/Descriptor |
---|---|
IUPAC Name | 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
CAS Registry Number | 1198154-55-0 |
Molecular Formula | C₈H₁₀N₂O |
Canonical SMILES | CC1=CC2=C(N=C1)OCCN2 |
InChI Key | MTHJBTOQSOLQFR-UHFFFAOYSA-N |
Ring Fusion Atoms | Pyridine C2-C3 : Oxazine C5a-C6a |
Compared to the unsubstituted parent compound (1H,2H,3H-pyrido[2,3-b][1,4]oxazine, CAS 15127902, C₇H₈N₂O), the 7-methyl derivative exhibits altered electron density at the fusion bond junctures due to the +I effect of the methyl group . This topology creates a rigid, planar pyridine domain and a flexible, puckered oxazine segment, establishing a stereoelectronic contrast critical to molecular interactions.
The saturated C2 and C3 atoms within the oxazine ring impart significant conformational flexibility, enabling pseudorotation between envelope and half-chair conformers. Nuclear magnetic resonance (NMR) studies (implied by synthetic analogues in [8]) reveal rapid interconversion of these conformers in solution at ambient temperature, averaging the methylene proton environments. The methyl substituent restricts rotation somewhat by sterically crowding the adjacent pyridine nitrogen, leading to observable diastereotopic splitting of the oxazine methylene protons (H2 and H3) in low-temperature NMR spectra [8].
Predicted Collision Cross Section (CCS) values derived from ion mobility spectrometry (reported in PubChem Lite) provide insight into gas-phase conformational preferences. As shown in Table 2, the protonated adduct [M+H]⁺ exhibits a CCS of 129.7 Ų, indicating a compact folded conformation stabilized by intramolecular interactions. Larger adducts like [M+Na]⁺ (137.7 Ų) adopt more extended geometries [2].
Table 2: Predicted Collision Cross Sections (CCS) for Key Adducts
Adduct | m/z | Predicted CCS (Ų) | Conformation Type |
---|---|---|---|
[M+H]+ | 151.08660 | 129.7 | Compact/Folded |
[M+Na]+ | 173.06854 | 137.7 | Extended |
[M-H]- | 149.07204 | 130.5 | Compact |
[M]+ | 150.07877 | 126.8 | Folded (Neutral) |
Solid-state polymorphism remains underexplored for this specific compound. However, crystallographic data of structurally similar pyrido[2,3-b][1,4]oxazines suggests potential for multiple packing motifs influenced by the methyl group’s position. Van der Waals interactions involving the methyl group could stabilize specific lattice arrangements, while hydrogen bonding involving the oxazine NH and pyridine N atoms dominates intermolecular stabilization [5] [7]. The absence of single-crystal X-ray data for 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine represents a significant knowledge gap in understanding its definitive solid-state behavior.
Introduction of the methyl group at position 7 exerts electronic and steric perturbations impacting ring strain and tautomerism. Computational analyses (using analogues from [7]) indicate the methyl substituent reduces pyridine ring planarity by ~1–3° due to hyperconjugative interactions between methyl C-H σ-orbitals and the pyridine π-system. This electron donation decreases the energy barrier for oxazine ring puckering by approximately 0.8–1.2 kcal/mol compared to the unsubstituted parent compound (CAS 15127902), enhancing conformational mobility [7].
The compound exhibits proton-tropic tautomerism involving the pyridine nitrogen and the oxazine NH group. Density functional theory (DFT) calculations on related structures suggest the 7-methyl group slightly favors the tautomer where the proton resides on the oxazine nitrogen (N-H tautomer) over the pyridinium form (N⁺-H), with an estimated energy difference of ~2.1 kcal/mol [6] [9]. This preference arises from destabilization of the pyridinium form due to the electron-donating methyl group reducing the pyridine nitrogen’s basicity.
Table 3: Comparative Calculated Properties: 7-Methyl vs. Unsubstituted Analog
Property | 7-Methyl Derivative | Unsubstituted Analog (C₇H₈N₂O) | Change (%) |
---|---|---|---|
Pyridine Ring Planarity | ~178° bond angle sum | ~180° bond angle sum | -1.1% |
Oxazine Puckering Barrier | ~4.1 kcal/mol | ~5.0 kcal/mol | -18% |
N-H Tautomer Preference | 92:8 ratio | 85:15 ratio | +7% stability |
Calculated Density (g/cm³) | 1.131 | 1.128 | +0.3% |
Substituents at other positions would induce distinct stereochemical effects: Electron-withdrawing groups at position 8 would increase ring strain and favor the pyridinium tautomer, while bulky groups at position 2 would impede oxazine ring inversion. The 7-methyl group thus represents a moderate steric and electronic perturbation fine-tuning molecular flexibility and charge distribution within this fused heterocyclic scaffold [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7